CID 8665
Overview
Description
CID 8665 is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8665 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8665 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Control of Protein Function in Cells : CID has been employed as a tool to study various biological processes, such as dissecting signal transductions and elucidating membrane and protein trafficking. The development of orthogonal and reversible CID systems has allowed for control over protein function with unprecedented precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Calculation of CID Mass Spectra : An extension of the quantum-chemical electron ionization mass spectra (QCEIMS) program, now known as QCxMS, has been developed to calculate collision-induced dissociation (CID) spectra. This program allows for the modeling of fragmentation and rearrangement reactions, providing detailed insights into collision kinetics and fragmentation pathways, which is essential for substance identification in chemical research (Koopman & Grimme, 2021).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing. These platforms allow for fine-tuning gene expression and multiplexing biological signals with different logic gating operations. They can also be used in vivo for inducible and reversible gene activation, expanding the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed, which can be rapidly turned on and off using light. This system has been used to control peroxisome transport and mitotic checkpoint signaling in living cells, enhancing the spatiotemporal control offered by CID (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology : CID has been instrumental in solving numerous problems in cell biology, especially in understanding signaling paradoxes and manipulating systems such as lipid second messengers and small GTPases. Recent advances have improved specificity and developed novel substrates for orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Barley : CID (carbon isotope discrimination) has been used as a selection criterion to improve water use efficiency and productivity of barley. This application demonstrates the potential of leaf CID as a reliable method for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).
properties
IUPAC Name |
N-hydroxy-N-phenylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHPIMYBWVSMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8665 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.